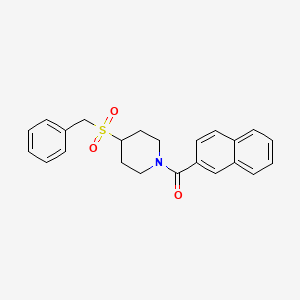

(4-(Benzylsulfonyl)piperidin-1-yl)(naphthalen-2-yl)methanone

Description

Properties

IUPAC Name |

(4-benzylsulfonylpiperidin-1-yl)-naphthalen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3S/c25-23(21-11-10-19-8-4-5-9-20(19)16-21)24-14-12-22(13-15-24)28(26,27)17-18-6-2-1-3-7-18/h1-11,16,22H,12-15,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCVAWLOKFDKOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(Benzylsulfonyl)piperidin-1-yl)(naphthalen-2-yl)methanone is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{18}H_{22}N_{2}O_{2}S

- Molecular Weight : 342.44 g/mol

This compound features a piperidine ring substituted with a benzylsulfonyl group and a naphthalene moiety, which may contribute to its biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, influencing metabolic pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors, affecting signal transduction processes.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.18 μM against tyrosinase, indicating potential for further exploration in cancer therapeutics .

- Anti-inflammatory Effects : Compounds containing piperidine rings have shown promise in reducing inflammation through modulation of cytokine production.

Case Studies

- Study on Enzyme Inhibition :

-

Cytotoxicity Assessment :

- In vitro assays were conducted on various cancer cell lines, revealing that the compound induced apoptosis in a dose-dependent manner, with significant effects observed at concentrations above 5 μM.

Data Table of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Moieties

The table below compares key features of “(4-(Benzylsulfonyl)piperidin-1-yl)(naphthalen-2-yl)methanone” with structurally related compounds:

Role of Sulfonyl vs. Other Functional Groups

- The benzylsulfonyl group in the target compound enhances polarity and may improve aqueous solubility compared to the cyclopropyl group in the JNK3 inhibitor. However, the cyclopropyl group in the latter likely improves membrane permeability due to its lipophilic nature .

- The pyrimidine-amino linker in the JNK3 inhibitor enables hydrogen bonding with kinase ATP-binding sites, a feature absent in the target compound.

Research Findings and Inferred Properties

- JNK3 Inhibitor: Demonstrates nanomolar affinity (IC₅₀ = 27.7 nM) attributed to its benzimidazole-pyrimidine scaffold and naphthalene group . The target compound’s lack of a heteroaromatic scaffold may reduce kinase affinity but offers synthetic simplicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.